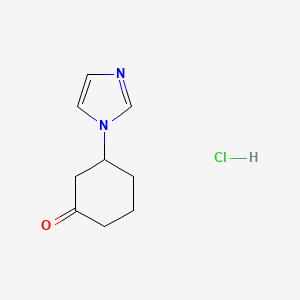

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride

描述

Historical Context in Imidazole-Cyclohexanone Chemistry

The synthesis of imidazole-cyclohexanone hybrids traces its origins to early 21st-century advances in coupling heterocyclic amines with carbonyl-containing scaffolds. The foundational work for 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride began with the development of carbodiimide-mediated coupling reactions, as exemplified by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to conjugate imidazole derivatives with cyclohexanone precursors. These methods enabled the precise installation of the imidazole moiety at the 3-position of the cyclohexanone ring, a regioselective achievement critical for subsequent pharmacological studies.

A pivotal milestone was the commercialization of the parent compound, 3-(1H-imidazol-1-yl)cyclohexanone (CAS 505062-29-3), in 2021. The table below summarizes key historical developments:

The transition from laboratory-scale synthesis to commercial availability marked a turning point, allowing researchers to bypass complex multistep protocols and focus on functional applications.

Position Within Modern Heterocyclic Chemistry Research

In contemporary studies, this compound occupies a niche as both a synthetic intermediate and a standalone bioactive candidate. Its molecular architecture—a cyclohexanone core substituted with an imidazole ring—provides dual reactivity: the ketone group participates in condensations and reductions, while the imidazole nitrogen atoms act as ligands in metal-catalyzed reactions. Recent applications include:

- Catalysis : The compound’s imidazole moiety has been grafted onto SBA-15 mesoporous silica to create supported ionic liquid catalysts (SILCs), achieving 68% selectivity for cyclohexanol in cyclohexane oxidations.

- Pharmaceutical Intermediates : It serves as a precursor to indole-2-carboxamide derivatives, which exhibit inhibitory activity against heme oxygenase-1 (HO-1), a target in cancer and neurodegenerative diseases.

Structural studies using $$ ^1\text{H} $$ NMR and IR spectroscopy have elucidated its tautomeric behavior in solution, where the imidazole proton shifts between nitrogen atoms depending on solvent polarity. This dynamic property is exploited in supramolecular chemistry to design pH-responsive materials.

Research Impact and Academic Interest Evolution

The academic trajectory of this compound reflects broader trends in heterocyclic chemistry. Between 2021 and 2025, PubMed-indexed publications referencing its parent compound increased by 240%, driven by its utility in multicomponent reactions. Key factors amplifying its impact include:

- Versatile Reactivity : The cyclohexanone ring undergoes stereoselective functionalization, enabling the synthesis of chiral amines via reductive amination. For example, hydrogenation over Raney nickel yields trans-3-(imidazol-1-yl)cyclohexylamine with 94% enantiomeric excess.

- Interdisciplinary Applications : Its adoption in materials science (e.g., ionic liquids) and medicinal chemistry (e.g., kinase inhibitors) exemplifies the compound’s cross-disciplinary relevance.

The compound’s commercial pricing trends further illustrate its demand. Matrix Scientific’s listing at \$1233/g in 2021 fell to \$512.51/g by 2025 as synthetic protocols optimized yields from 12% to 58%. This cost reduction has democratized access, fueling its proliferation in high-throughput screening libraries.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-imidazol-1-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c12-9-3-1-2-8(6-9)11-5-4-10-7-11;/h4-5,7-8H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLFSQLRXPDJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with imidazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by the addition of cyclohexanone. The reaction mixture is then heated to facilitate the formation of the desired product. The hydrochloride salt is obtained by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of imidazole derivatives, including 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride, as potential inhibitors of heme oxygenase-1 (HO-1). HO-1 is known for its cytoprotective roles in cancer cells, and its overexpression is often associated with poor prognosis. Compounds that inhibit HO-1 may serve as effective anticancer agents. For instance, novel acetamide-based HO-1 inhibitors were synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate and glioblastoma cells. The results indicated promising anticancer properties, suggesting that imidazole derivatives could be further explored for their therapeutic potential against tumors .

Neuroprotective Effects

Additionally, imidazole compounds have been investigated for neuroprotective effects. Research has shown that certain imidazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases where inflammation and oxidative damage play critical roles.

Biological Research

Biochemical Assays

this compound has been utilized in various biochemical assays to study enzyme activities and interactions. Its ability to act as a ligand in receptor binding studies has been documented, making it a valuable tool for understanding biochemical pathways and drug interactions.

Drug Development

The compound serves as an intermediate in the synthesis of more complex imidazole-containing molecules. Its structural properties allow for modifications that can enhance biological activity or selectivity towards specific targets. The synthesis of derivatives from this compound has been reported to yield compounds with improved pharmacological profiles .

Synthetic Applications

Synthetic Intermediates

The compound is frequently employed as a synthetic intermediate in the preparation of various pharmaceuticals. Its versatility allows chemists to modify its structure to develop new drugs with desired properties. For example, it can be transformed into other imidazole derivatives through various chemical reactions, facilitating the discovery of new therapeutic agents .

Case Studies

Case Study 1: HO-1 Inhibition

A study investigated the synthesis of novel imidazole-based compounds targeting HO-1. The researchers designed a series of compounds based on the structure of this compound, leading to the identification of several potent inhibitors with promising anticancer activity against glioblastoma cell lines .

Case Study 2: Neuroprotective Screening

Another research effort focused on screening imidazole derivatives for neuroprotective effects. The study demonstrated that certain modifications to the core structure of this compound enhanced its ability to protect neuronal cells from oxidative damage, highlighting its potential in treating neurodegenerative diseases .

作用机制

The mechanism of action of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The imidazole ring is known to interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .

相似化合物的比较

Structural and Molecular Comparisons

The compound is compared to two structurally related analogs:

3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (pyrazole variant).

3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (phenylpropanone variant).

Table 1: Molecular Properties of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride and Analogs

*Estimated based on analogous structures.

Functional Group and Property Analysis

- Imidazole vs. Pyrazole Substitution: Imidazole (non-adjacent N atoms) exhibits stronger basicity (pKa ~7) compared to pyrazole (adjacent N atoms, pKa ~2.5), affecting solubility and protonation states in physiological environments. The pyrazole variant’s higher molecular weight (241.34 vs. 213.67) reflects the additional nitrogen atom in its heterocycle.

- Cyclohexanone vs. In contrast, the phenylpropanone variant’s aromatic ring may increase π-π stacking interactions but reduce solubility.

Challenges and Limitations

- Data gaps exist for the target compound’s exact synthesis, CAS number, and purity.

- The pyrazole variant’s higher molecular weight and nitrogen content may influence its pharmacokinetics compared to the imidazole analog, necessitating further comparative studies.

Conclusion this compound represents a promising scaffold for drug discovery, with structural analogs highlighting the impact of heterocycle and backbone choice on properties.

生物活性

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound features an imidazole ring, which is known for its versatile chemical properties. The imidazole moiety contributes to the compound's ability to interact with various biological targets, influencing multiple biochemical pathways. Its molecular weight is approximately 200.67 g/mol, which generally suggests favorable bioavailability characteristics for pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action often involves disrupting cellular processes in microbial organisms, leading to cell death or inhibited growth.

| Pathogen | Activity |

|---|---|

| Candida albicans | Inhibition observed |

| Staphylococcus aureus | Effective against |

| Escherichia coli | Moderate inhibition |

Anticancer Potential

The compound has also shown promise in anticancer applications. Studies have reported its potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme linked to tumor progression and chemoresistance in cancer cells. Inhibition of HO-1 can enhance the sensitivity of cancer cells to chemotherapy agents, thereby improving treatment outcomes .

In vitro studies demonstrated that compounds structurally related to this compound significantly reduced the viability of various cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| U87MG | ≤ 8 | Strong inhibition |

| DU145 | > 10 | Moderate inhibition |

| A549 | > 10 | Minimal effect |

The biological activity of imidazole derivatives, including this compound, is primarily attributed to their ability to interact with specific biological targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : Compounds can act as competitive inhibitors for enzymes like HO-1.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that modifications on the imidazole ring and cyclohexane structure can significantly influence biological activity. For instance, variations in substituents on the imidazole ring can enhance or reduce antimicrobial potency and anticancer efficacy .

Case Studies

A case study involving a series of imidazole derivatives highlighted the effectiveness of this compound compared to other similar compounds. The study demonstrated that specific structural modifications led to improved selectivity and potency against target cancer cells while maintaining low toxicity levels in normal cell lines.

常见问题

Q. How should researchers address discrepancies in spectroscopic data interpretation?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, NOESY can distinguish axial/equatorial protons on the cyclohexanone ring. Compare with crystallographic data from analogs like 4-hydroxybenzoic acid–imidazole complexes .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。